molecular formula C18H16O2 B6301380 4-(Phenylmethoxy)-1-naphthalenemethanol CAS No. 861092-57-1

4-(Phenylmethoxy)-1-naphthalenemethanol

Cat. No.: B6301380
CAS No.: 861092-57-1
M. Wt: 264.3 g/mol
InChI Key: GBTMHOSDOSUSLD-UHFFFAOYSA-N
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Description

4-(Phenylmethoxy)-1-naphthalenemethanol is an organic compound characterized by a naphthalene ring substituted with a phenylmethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethoxy)-1-naphthalenemethanol typically involves the reaction of 1-naphthaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethoxy)-1-naphthalenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylmethoxy)-1-naphthalenemethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylmethoxy)-1-naphthalenemethanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

(4-phenylmethoxynaphthalen-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMHOSDOSUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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